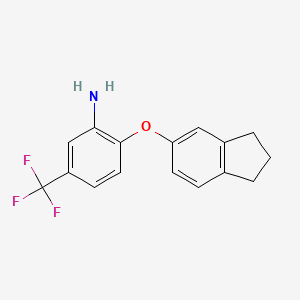

2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)phenylamine

Description

Properties

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO/c17-16(18,19)12-5-7-15(14(20)9-12)21-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNGWWKBYBDCUHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Trifluoromethyl-Substituted Phenol or Aniline Intermediate

The trifluoromethyl-substituted aromatic amine core can be prepared by:

- Nitration of trifluoromethyl-substituted aromatic precursors.

- Halogenation or sulfonation steps to introduce reactive groups for further substitution.

- Reduction of nitro groups to amines using catalytic hydrogenation or chemical reductants.

Example from Patent CN102491906A :

A multi-step synthesis of trifluoromethyl-substituted anilines involves nitration, bromination, and fluorination steps starting from methylbenzenesulfonic acid derivatives, followed by catalytic hydrogenation using 5% palladium on charcoal in methanol at 35°C to reduce nitro groups to amines with yields up to 94%.

Formation of the Indenyl Ether Linkage

The key step to form the 2-(2,3-dihydro-1H-inden-5-yloxy) moiety involves nucleophilic aromatic substitution or Williamson ether synthesis:

- The phenol derivative (bearing the trifluoromethyl and nitro or amino substituents) is reacted with 2,3-dihydro-1H-inden-5-ol or its activated derivative.

- This reaction is typically carried out under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature control is critical, often maintained between -15°C to room temperature to avoid side reactions.

Reduction of Nitro Group to Amine

If the intermediate contains a nitro group, it is reduced to the amine:

- Catalytic hydrogenation using palladium on charcoal (5%) in methanol under mild conditions (35°C, 0.5 MPa H2 pressure) is effective.

- Alternative chemical reductions include stannous chloride in concentrated hydrochloric acid, as described in European patent EP1926715B1, which also discusses reduction conditions for related aminophenylether derivatives.

- The reduction step is followed by filtration to remove catalyst and purification by distillation or recrystallization.

Representative Reaction Conditions and Yields

Research Findings and Notes

- The use of palladium catalysts is preferred for selective reduction of nitro groups without affecting other sensitive functionalities such as the trifluoromethyl group or ether linkage.

- Temperature control during ether formation is crucial to prevent decomposition or side reactions.

- The trifluoromethyl group is introduced via nucleophilic fluorination of trichloromethyl precursors, which requires careful handling of reagents and solvents.

- Purification steps often involve extraction with organic solvents (e.g., dichloromethane, ether), drying over anhydrous magnesium sulfate, and vacuum distillation or recrystallization to achieve high purity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Key Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|---|

| 1 | Nitration | p-Methylbenzenesulfonic acid | 65% HNO3, 98% H2SO4 | 3-Nitro-4-methylbenzenesulfonic acid | - |

| 2 | Bromination | 3-Nitro-4-methylbenzenesulfonic acid | Bromine, glacial acetic acid | 3-Nitro-4-methyl-5-bromobenzenesulfonic acid | - |

| 3 | Fluorination | 2-Nitro-6-trichloromethyl toluene | Potassium monofluoride, DMF, 80-85°C | 2-Nitro-6-trifluoromethyl toluene | 97 |

| 4 | Catalytic hydrogenation | 2-Nitro-6-trifluoromethyl toluene | 5% Pd/C, methanol, 35°C, 0.5 MPa H2 | 2-Methyl-3-trifluoromethylaniline | 93.8 |

| 5 | Ether formation | Phenol derivative + 2,3-dihydro-1H-inden-5-ol | K2CO3 or NaH, THF or DMF, -15 to 25°C | 2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)phenylamine | - |

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)phenylamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)phenylamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications on the Phenyl Ring

2-(2,3-Dihydro-1H-inden-5-yloxy)-5-methylphenylamine (CAS 946773-95-1)

- Structural Difference : The trifluoromethyl (-CF₃) group is replaced by a methyl (-CH₃) group.

- Impact: Reduced electronegativity and lipophilicity compared to -CF₃.

1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine (CAS 152624-02-7)

Modifications on the Indene Moiety

(S)-5-ethoxy-2,3-dihydro-1H-inden-1-amine HCl (CAS 1312949-70-4)

- Structural Difference : An ethoxy (-OCH₂CH₃) group replaces the indenyloxy linkage, and the amine is part of the indene core.

- Impact :

5-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]furan-2-carboxylic acid

Tabulated Comparison of Key Compounds

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)phenylamine, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a dihydroindenol derivative may react with a trifluoromethyl-substituted aniline precursor under reflux in tetrahydrofuran (THF) with triethylamine as a base, followed by purification via column chromatography . Key intermediates (e.g., tetrachloromonospirocyclotriphosphazenes) should be characterized using -NMR, -NMR, and HPLC to confirm structural integrity and purity .

Q. How can the physicochemical properties of this compound be systematically determined?

- Methodological Answer :

- Solubility : Perform phase-solubility studies in solvents like DMSO, THF, and water using UV-Vis spectroscopy.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures (e.g., mp ~108–110°C for structurally similar trifluoromethyl compounds) .

- LogP : Estimate via reverse-phase HPLC with a calibrated column or computational tools like ACD/Labs .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : -NMR is essential for verifying the trifluoromethyl group’s presence and electronic environment. -NMR can resolve the dihydroindenyl and phenylamine protons .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., CHFNO) within 5 ppm accuracy .

Advanced Research Questions

Q. How can reaction mechanisms for the synthesis of this compound be validated, particularly regarding regioselectivity?

- Methodological Answer :

- Use density functional theory (DFT) calculations to model transition states and predict regioselectivity in nucleophilic substitution steps.

- Conduct kinetic studies (e.g., variable-temperature NMR) to monitor intermediate formation and validate proposed mechanisms .

Q. What strategies resolve contradictions in solubility or stability data reported for similar fluorinated phenylamines?

- Methodological Answer :

- Controlled Replicates : Perform triplicate experiments under standardized conditions (e.g., 25°C, inert atmosphere) to minimize environmental variability.

- Hansen Solubility Parameters : Calculate solubility parameters to rationalize discrepancies between polar/aprotic solvents .

- Accelerated Stability Testing : Expose the compound to stress conditions (e.g., 40°C/75% RH) and monitor degradation via LC-MS .

Q. How can computational modeling guide the optimization of this compound’s bioactivity or material properties?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., kinase inhibitors) to predict binding affinities.

- QSAR Modeling : Correlate substituent effects (e.g., trifluoromethyl’s electron-withdrawing nature) with experimental bioactivity data .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Methodological Answer :

- Microcosm Studies : Use soil/water systems spiked with the compound to track abiotic/biotic degradation pathways via -NMR or LC-HRMS .

- Ecotoxicology Assays : Evaluate acute toxicity in Daphnia magna or algal models using OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.